Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzoate ester
Mechanism of Action
Target of Action
It’s known that many trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth .
Pharmacokinetics
The compound’s density is 1449g/cm3, and it has a boiling point of 2477ºC at 760 mmHg . These properties may impact its bioavailability.
Result of Action
It’s known that fluorine or fluorine-containing functional groups in compounds exhibit numerous pharmacological activities .
Action Environment
The compound’s properties such as density and boiling point may be influenced by environmental conditions such as temperature and pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoate ester can be subjected to oxidation reactions to form corresponding carboxylic acids. Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amides, thiols, or ethers can be formed.
Oxidation Products: Carboxylic acids are the primary products.
Reduction Products: Alcohols are typically formed.
Scientific Research Applications
Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Comparison with Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the chloro and trifluoromethyl groups.
Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzoate ester.
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzoate ester. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.
Properties
IUPAC Name |
methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIVXIXXADSRRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218120 | |
Record name | Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773874-03-6 | |
Record name | Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773874-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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